4-(Chloromethyl)isoxazole

Descripción general

Descripción

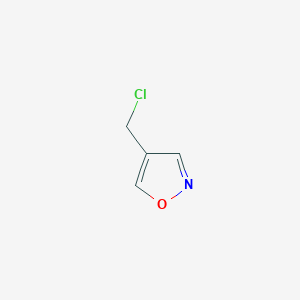

4-(Chloromethyl)isoxazole is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-(Chloromethyl)isoxazole can be synthesized through several methods. One common approach involves the reaction of aldoximes with 2,3-dichloroprop-1-ene using an inorganic oxidizing system such as Oxone®–sodium chloride–sodium carbonate in an aqueous medium . Another method includes the 1,3-dipolar cycloaddition of nitrile oxides with alkynes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Chloromethyl)isoxazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form isoxazole derivatives with different functional groups.

Cycloaddition Reactions: Isoxazole derivatives can be synthesized through (3 + 2) cycloaddition reactions involving alkynes and nitrile oxides.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

Cycloaddition Reactions: Catalysts such as copper (I) or ruthenium (II) are often employed.

Major Products: The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological and chemical properties.

Aplicaciones Científicas De Investigación

4-(Chloromethyl)isoxazole is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its role as a versatile intermediate allows for the synthesis of complex molecules, while its structural similarity to natural substrates makes it a valuable biological probe. Research has also indicated that derivatives of this compound may possess pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties, making them interesting for therapeutic development.

Scientific Research Applications

Chemistry

this compound is utilized as an intermediate in the synthesis of complex molecules. The preparation method of 3,5-dimethyl-4-chloromethyl isoxazole involves reacting methyl ethyl diketone and hydroxylamine hydrochloride in a flask, followed by the addition of salt of wormwood and subsequent reflux . The mixture is then cooled, filtered, and the layers are separated to obtain a crude product, which is further processed with trioxymethylene, 1,4-dioxane, and concentrated hydrochloric acid under specific temperature and saturation conditions .

Biology

This compound serves as a biological probe for studying enzyme mechanisms and receptor binding. Its structural resemblance to natural substrates makes it useful in biochemical assays.

Medicine

Derivatives of this compound exhibit potential pharmacological activities, including anti-inflammatory and anticancer properties. These derivatives are being explored for their therapeutic potential. Aromatic isoxazoles, in general, display wide-ranging biological activities, such as hypoglycemic, analgesic, antibacterial, and HIV-inhibitory effects .

Industry

this compound is used in the development of new materials and as a building block for pharmaceuticals and agrochemicals within the chemical industry.

Biological Activities

4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole's biological activity is attributed to its interactions with various molecular targets, showing promise in modulating enzyme activity, particularly in anti-inflammatory and anticancer pathways.

Key Mechanisms :

- Enzyme Inhibition: Isoxazole derivatives can inhibit cyclooxygenase (COX) enzymes, especially COX-2, which is involved in inflammatory processes.

- Antimicrobial Activity: Some similar compounds have demonstrated efficacy against fungal pathogens, suggesting potential antifungal properties.

- Cell Signaling Modulation: These compounds can influence cellular signaling pathways that regulate immune responses and cell proliferation.

Specific Activities:

- Anticancer Activity: Isoxazole derivatives exhibit cytotoxic effects on cancer cell lines, including breast cancer and leukemia cells.

- Anti-inflammatory Effects: These compounds can selectively inhibit COX-2, reducing inflammation with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs.

- Antimicrobial Properties: They also show antimicrobial activity against bacteria and fungi, indicating potential as therapeutic agents in infectious diseases.

Data Table

| Biological Activity | Cell Line/Pathogen | IC50/Effectiveness |

|---|---|---|

| Anticancer | MCF-7 | 15.63 μM |

| Anticancer | MDA-MB-231 | Comparable to doxorubicin |

| Anti-inflammatory | COX-2 | Selective inhibition |

| Antifungal | Aspergillus niger | Similar to voriconazole |

Case Studies

Anti-cancer Study: Isoxazole derivatives induced significant apoptosis in breast cancer cells through dose-dependent mechanisms.

Mecanismo De Acción

The mechanism of action of 4-(Chloromethyl)isoxazole involves its interaction with specific molecular targets and pathways. For instance, isoxazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase, which plays a role in neurotransmission . The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to various biological outcomes.

Comparación Con Compuestos Similares

4-(Chloromethyl)isoxazole can be compared with other similar compounds in the isoxazole family, such as:

5-(Chloromethyl)isoxazole: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Actividad Biológica

4-(Chloromethyl)isoxazole is a compound that belongs to the isoxazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C4H4ClN2O

- Molecular Weight : 132.54 g/mol

The isoxazole ring is a five-membered heterocyclic compound containing nitrogen and oxygen, which contributes to its reactivity and biological activity.

Anticancer Activity

Research indicates that isoxazole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that certain isoxazoles induced apoptosis in cancer cells by modulating the expression of key regulatory proteins such as Bcl-2 and p21^WAF-1. Specifically, compound (3) from a related study showed a decrease in Bcl-2 expression, promoting apoptosis, while compound (6) primarily induced cell cycle arrest .

| Compound | Bcl-2 Expression | p21^WAF-1 Expression | Mechanism |

|---|---|---|---|

| (3) | Decreased | Increased | Apoptosis and cell cycle arrest |

| (6) | No effect | Increased | Cell cycle arrest |

Anti-inflammatory Effects

A recent investigation into substituted isoxazole derivatives revealed notable anti-inflammatory activities. Compounds derived from this compound exhibited significant inhibition of cyclooxygenase (COX-1/2) enzymes, which are critical in the inflammatory process. Specifically, compounds (5b), (5c), and (5d) showed high efficacy with % edema inhibition values reaching up to 76.71% within 3 hours of administration .

| Compound | % Edema Inhibition (2h) | % Edema Inhibition (3h) |

|---|---|---|

| 5b | 75.68 | 76.71 |

| 5c | 74.48 | 75.56 |

| 5d | 71.86 | 72.32 |

Antioxidant Activity

Isoxazole derivatives have also been studied for their antioxidant potential. In various assays, including the DPPH radical scavenging test, certain isoxazoles demonstrated moderate antioxidant activity. Although not as potent as established antioxidants, these compounds may contribute to oxidative stress mitigation in biological systems .

The biological activities of this compound are attributed to its interaction with specific molecular targets:

- Apoptosis Induction : Modulation of apoptotic pathways through regulation of Bcl-2 and p21^WAF-1.

- COX Inhibition : Competitive inhibition of COX enzymes leading to reduced inflammatory responses.

- Radical Scavenging : Interaction with free radicals to prevent cellular damage.

Case Studies

- Anticancer Study : A study involving HL-60 cells showed that isoxazole derivatives could significantly alter gene expression related to apoptosis and cell cycle regulation .

- Anti-inflammatory Research : In vivo studies demonstrated that selected derivatives exhibited promising anti-inflammatory effects with low toxicity profiles .

Propiedades

IUPAC Name |

4-(chloromethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO/c5-1-4-2-6-7-3-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVWUKGIHULGLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617076 | |

| Record name | 4-(Chloromethyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98020-14-5 | |

| Record name | 4-(Chloromethyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.